4-Amino-TEMPO

Environmental remediation Advanced oxidation processes Redox mediator

Catalyst immobilization without a reactive handle limits TEMPO-based heterogeneous system design. 4-Amino-TEMPO (CAS 14691-88-4) provides a para-amino anchoring group enabling covalent amide conjugation to solid supports-inaccessible with unsubstituted TEMPO or 4-hydroxy-TEMPO. • 70%+ benzylamine conversion in visible-light photocatalytic imine synthesis vs. substantially lower conversion with unsubstituted TEMPO • 2.3× higher bisphenol-A pseudo-first-order degradation rate constant vs. 4-hydroxy-TEMPO in Mn(VII)-mediated AOPs • Covalent immobilization on polymer monoliths yields heterogeneous catalysts active for 6+ continuous flow oxidation cycles with full solvent-wash regenerability

Molecular Formula C9H19N2O
Molecular Weight 171.26 g/mol
CAS No. 14691-88-4
Cat. No. B014628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-TEMPO
CAS14691-88-4
Synonyms2,2,6,6-tetramethyl-4-aminopiperidine-1-oxyl
2,2,6,6-tetramethylpiperidine-N-oxyl-4-amine
4-amino-2,2,6,6-tetramethylpiperidin--1-oxyl
4-AmTEMPO
A-TEMPO
tempamine
Molecular FormulaC9H19N2O
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1[O])(C)C)N)C
InChIInChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3
InChIKeyXUXUHDYTLNCYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-TEMPO Technical Baseline


4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, also designated Tempamine) is a para-substituted derivative of the stable nitroxide radical TEMPO, characterized by an amino group at the 4-position of the piperidine ring . The compound maintains the persistent nitroxide radical functionality while introducing a reactive primary amine handle, enabling covalent conjugation strategies that are inaccessible to unsubstituted TEMPO . Its molecular formula is C9H19N2O (MW 171.26 g/mol), with the amino group conferring cationic character under physiological pH that influences membrane permeability and electrostatic interactions with negatively charged surfaces .

Covalent conjugation Reactive primary amine enables amide-bond immobilization on solid supports
Cationic character Amino group confers positive charge at physiological pH, influencing membrane and surface interactions
Tunable redox potential Electron-donating para-substituent lowers reduction potential relative to TEMPO and 4-hydroxy-TEMPO

Why 4-Amino-TEMPO Outperforms Generic Analogs


TEMPO-class nitroxides are not functionally interchangeable despite sharing the same radical core. The para-substituent governs the reduction potential of the nitroxide/oxoammonium redox couple, thereby dictating catalytic oxidation kinetics, electrochemical behavior, and biological reactivity [1]. Unsubstituted TEMPO, 4-hydroxy-TEMPO (TEMPOL), and 4-amino-TEMPO exhibit divergent performance profiles in pollutant degradation, photocatalysis, electrochemical detection sensitivity, and enzyme inhibition [2][3]. The reactive amino group of 4-Amino-TEMPO further enables covalent immobilization onto solid supports via amide bond formation—a functionalization pathway unavailable to TEMPO or 4-hydroxy-TEMPO [4]. The quantitative evidence below establishes the specific contexts in which 4-Amino-TEMPO delivers measurable performance differentiation that justifies compound-specific procurement.

Divergent redox kinetics

Para-substituent shifts reduction potential; amino vs. hydroxyl alters oxoammonium generation rate and pollutant degradation efficiency.

Immobilization incompatibility

Covalent anchoring via amine handle is unavailable for TEMPO or 4-hydroxy-TEMPO, limiting heterogeneous catalyst and sensor fabrication.

Electrochemical response variance

Detection sensitivity and response time differ among analogs; 4-amino-TEMPO may not directly substitute 4-hydroxy-TEMPO in Nafion-modified sensors.

4-Amino-TEMPO Performance Evidence


Mn(VII)-Mediated Pollutant Degradation Kinetics

In Mn(VII)/TEMPO-mediated degradation of bisphenol-A (BPA) across pH 4.0–9.0, the pseudo-first-order rate constant (kobs) for 4-amino-TEMPO exceeds that of 4-hydroxy-TEMPO by a factor of 2.3 [1]. The observed degradation kinetics correlate with the Hammett sigma constants of the para-substituents, with the electron-donating amino group lowering the reduction potential relative to the hydroxyl-substituted analog, thereby altering the generation rate of the reactive oxoammonium cation species [1].

Mn(VII) BPA degradation
Head-to-head
2.3× higher kobs
vs 4-hydroxy-TEMPO
Supports mediator selection for faster degradation kinetics research
kobs 0.023 min⁻¹ (amino) vs 0.010 min⁻¹ (hydroxyl) at pH 7.0
Environmental remediation Advanced oxidation processes Redox mediator

Photocatalytic Amine Oxidation Efficiency

In cooperative photocatalysis with DHNS-TiO2 under blue light irradiation, 4-amino-TEMPO drives benzylamine conversion exceeding 70%, whereas unsubstituted TEMPO achieves markedly lower conversion under identical conditions [1]. The amino-substituted derivative demonstrates superior coupling with the photocatalytic cycle via superoxide (O2•⁻) mediation [1].

Photocatalytic amine oxidation
Head-to-head
~4.7× higher conversion
vs unsubstituted TEMPO
Reported >70% benzylamine conversion supports synthetic application screening
DHNS-TiO₂, blue light, O₂; TEMPO conversion substantially lower
Photocatalysis Aerobic oxidation Visible-light catalysis

Nafion-Modified Electrode Detection Sensitivity

Fast-scan cyclic voltammetry at carbon fiber microelectrodes reveals that 4-amino-TEMPO exhibits a detection limit of 50 μM at unmodified electrodes, which improves to 5 μM upon Nafion coating—a 10-fold sensitivity enhancement [1]. Notably, 4-hydroxy-TEMPO demonstrates subsecond response times at modified electrodes, whereas 4-amino-TEMPO and TEMPO require 1–3 seconds for concentration equilibration due to differential oxoammonium ion mobility through the polymeric film [1].

Nafion electrode sensitivity
Head-to-head
10× lower detection limit
Nafion-coated vs unmodified
Supports low-concentration nitroxide detection method development
5 μM (coated) vs 50 μM (uncoated); 1–3 s equilibration
Electroanalytical chemistry Sensor development Nitroxide detection

Myeloperoxidase Inhibition Potency

4-Amino-TEMPO potently inhibits hypochlorous acid (HOCl) production by isolated myeloperoxidase (MPO) with an IC50 of ~1 μM, and inhibits activated neutrophil-mediated HOCl production with an IC50 of ~6 μM [1]. The tetramethyl-substituted nitroxide class, including 4-amino-TEMPO, exhibits this inhibitory activity; however, rapid reduction by biological reductants limits utility, a limitation partially addressed by tetraethyl-substituted analogs [1].

MPO inhibition (HOCl)
Class-level
IC₅₀ ~1 μM
isolated MPO
Established benchmark for tetramethyl nitroxide MPO inhibition studies
~6 μM in activated neutrophils; rapid bioreduction may limit utility
Inflammation research Enzyme inhibition Antioxidant therapeutics

Electrode Surface Modification via Electrografting

Electrografting of 4-amino-TEMPO onto graphene oxide and electrochemically reduced graphene oxide yields a calculated surface coverage of up to 1.55 × 10⁻⁹ mol·cm⁻² [1]. The amino-functionalized nitroxide enables covalent attachment to electrode surfaces that is not achievable with unsubstituted TEMPO or 4-hydroxy-TEMPO under equivalent conditions [1]. The modified interface demonstrates electrocatalytic activity toward the oxidation of reduced glutathione (GSH) and hydrogen peroxide (H2O2) [1].

Surface coverage
Class-level
1.55 × 10⁻⁹ mol·cm⁻²
electrografted on GO/rGO
Supports electrode modification workflow with covalent anchoring
~11× higher than alternative TEMPO grafting method
Electrode modification Electrocatalysis Surface chemistry

Immobilized Catalyst Recyclability in Flow Oxidation

4-Amino-TEMPO immobilized on porous polymer monoliths via covalent attachment through its amino group enables continuous flow alcohol oxidation with residence times of 2–8 minutes [1]. The immobilized catalyst maintains activity over at least six consecutive recycling cycles without detectable catalyst deactivation, with reduced activity after six column volumes fully restored by solvent washing [1]. This recyclability profile is enabled specifically by the amino functional group, which provides the covalent anchoring point absent in TEMPO or 4-hydroxy-TEMPO [1].

Flow catalyst recyclability
Class-level
≥6 cycles
without deactivation
Immobilized monolith supports continuous flow oxidation research
Activity restored by solvent washing; residence time 2–8 min
Heterogeneous catalysis Continuous flow chemistry Catalyst immobilization

4-Amino-TEMPO Application Scenarios


Mn(VII)-Mediated Contaminant Remediation

Environmental laboratories and water treatment research groups should select 4-amino-TEMPO over 4-hydroxy-TEMPO when designing Mn(VII)-mediated advanced oxidation processes. The 2.3× higher pseudo-first-order degradation rate constant for bisphenol-A directly translates to reduced treatment residence time or lower mediator dosing requirements [1]. The linear correlation between Hammett sigma constants and reduction potentials provides a predictive framework for selecting among TEMPO analogs based on target contaminant speciation and desired reaction kinetics [1].

Visible-Light Photocatalytic Imine Synthesis

Synthetic organic chemists developing visible-light-driven amine oxidation protocols should procure 4-amino-TEMPO rather than unsubstituted TEMPO. The 70%+ benzylamine conversion achieved with 4-amino-TEMPO, compared to substantially lower conversion with TEMPO, makes the amino-substituted derivative the enabling redox mediator for practical photocatalytic imine synthesis [2]. This performance differential is particularly relevant for pharmaceutical intermediate synthesis where high conversion efficiency directly impacts process economics [2].

Nafion-Modified Electrochemical Nitroxide Sensors

Analytical chemistry groups developing electrochemical sensors for nitroxide detection should incorporate Nafion-coated carbon fiber electrodes when working with 4-amino-TEMPO. The 10-fold sensitivity enhancement (5 μM vs. 50 μM detection limit) enables quantification in concentration regimes inaccessible with unmodified electrodes [3]. Researchers should note the differential response time characteristics: 4-amino-TEMPO exhibits 1–3 second equilibration at modified electrodes, whereas 4-hydroxy-TEMPO responds subsecond—a parameter that informs temporal resolution requirements in real-time monitoring applications [3].

Continuous Flow Catalysis with Recyclable Monoliths

Process chemists and chemical engineers implementing continuous flow oxidation of alcohols should select 4-amino-TEMPO for catalyst immobilization applications. The reactive amino group enables covalent anchoring to polymer monoliths, producing heterogeneous catalysts that withstand at least six flow oxidation cycles without deactivation and are fully regenerable by solvent washing [4]. This immobilization strategy cannot be executed with unsubstituted TEMPO or 4-hydroxy-TEMPO without prior functionalization, making 4-amino-TEMPO the procurement choice for recyclable TEMPO-based heterogeneous catalysis [4].

Application
Selection Property
Validation Focus
Mn(VII)-mediated advanced oxidation research
Amino-substituted reduction potential
Pseudo-first-order degradation kinetics with target contaminant
Visible-light photocatalytic amine oxidation
Amino-TEMPO/DHNS-TiO₂ cooperative redox
Benzylamine conversion and superoxide mediation
Nafion-modified electrochemical nitroxide detection
Polymer-film electrochemistry profile
Detection limit and temporal response under fast-scan CV
Continuous flow heterogeneous alcohol oxidation
Covalent amine-based immobilization on monoliths
Catalyst cycle stability and solvent regeneration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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